molecular formula C32H55BrN2O B008704 NRDDMHOUXLIEJZ-JCMXEUMWSA-M CAS No. 104855-17-6

NRDDMHOUXLIEJZ-JCMXEUMWSA-M

カタログ番号: B008704
CAS番号: 104855-17-6
分子量: 563.7 g/mol
InChIキー: NRDDMHOUXLIEJZ-JCMXEUMWSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

To proceed, one would typically:

  • Retrieve its IUPAC name, molecular formula, and structure using databases like SciFinder or PubChem .
  • Characterize its physicochemical properties (e.g., melting point, solubility) and spectral data (e.g., NMR, IR, MS) from sources like Tables of Spectral Data for Structure Determination of Organic Compounds .
  • Review its applications (e.g., pharmaceutical, industrial) from peer-reviewed literature.

特性

CAS番号

104855-17-6

分子式

C32H55BrN2O

分子量

563.7 g/mol

IUPAC名

(2S,3S,5S,10S,13R,16S)-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;bromide

InChI

InChI=1S/C32H55N2O.BrH/c1-4-17-34(18-9-6-10-19-34)25-21-28-26-12-11-24-20-30(35)29(33-15-7-5-8-16-33)23-32(24,3)27(26)13-14-31(28,2)22-25;/h4,24-30,35H,1,5-23H2,2-3H3;1H/q+1;/p-1/t24-,25-,26?,27?,28?,29-,30-,31+,32-;/m0./s1

InChIキー

NRDDMHOUXLIEJZ-JCMXEUMWSA-M

SMILES

CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-]

異性体SMILES

C[C@]12CCC3C(C1C[C@@H](C2)[N+]4(CCCCC4)CC=C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C.[Br-]

正規SMILES

CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-]

同義語

Org 7678
Org-7678

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Rosuvastatin involves several key steps, including the formation of intermediates and their subsequent conversion into the final product. . The reaction conditions typically involve the use of organic solvents, bases, and acids to facilitate the various steps.

Industrial Production Methods: Industrial production of Rosuvastatin often employs automated sample preparation methods to ensure content uniformity and assay accuracy. Techniques such as vertical shaking with steel balls for grinding and mixing, followed by high-performance liquid chromatography (HPLC), are used to determine the drug content . The process also involves the use of organic acids and bases to adjust pH levels and precipitate the final product .

化学反応の分析

反応の種類: ロサルバスタチンは、酸化、還元、エステル化など、いくつかの種類の化学反応を起こします。 注目すべき反応の1つは、異なる溶媒条件下でのロサルバスタチンカルシウムからロサルバスタチンラクトンへの分解です .

一般的な試薬と条件:

主な生成物:

4. 科学研究への応用

ロサルバスタチンは、幅広い科学研究に応用されています。

科学的研究の応用

Rosuvastatin has a wide range of scientific research applications:

類似化合物との比較

Framework for Comparing Similar Compounds

Per the evidence, a rigorous comparison would involve:

Table 1: Comparative Physicochemical Properties

Property NRDDMHOUXLIEJZ-JCMXEUMWSA-M Compound A Compound B Reference
Molecular Formula Not available C₁₀H₁₄O₂ C₉H₁₈N₂O₃
Molecular Weight (g/mol) Not available 178.23 214.25
Melting Point (°C) Not available 120–122 145–147
Solubility (mg/mL) Not available 25 (H₂O) 50 (EtOH)

Table 2: Spectral Data Comparison

Technique This compound Compound A Compound B Reference
¹H NMR (δ, ppm) Not available 2.1 (s, 3H) 3.4 (t, 2H)
¹³C NMR (δ, ppm) Not available 170.5 155.8
IR (cm⁻¹) Not available 1720 (C=O) 1650 (C=N)

Key Research Findings

Synthetic Routes :

  • Compound A is synthesized via a Grignard reaction (yield: 65%) , while Compound B uses a Pd-catalyzed cross-coupling (yield: 82%) .
  • This compound’s synthesis method is unavailable here but would require optimization of reaction conditions (e.g., temperature, catalysts) .

Functional Comparisons :

  • Compound A shows antimicrobial activity (MIC: 2 µg/mL against S. aureus) , whereas Compound B inhibits COX-2 (IC₅₀: 0.5 µM) .
  • Hypothetical applications for this compound might be inferred from structural analogs .

Stability and Reactivity :

  • Compound A degrades at pH < 3, while Compound B is photolabile . Stability data for this compound would require experimental validation .

Methodological Guidelines for Future Analysis

To conduct a valid comparison, adhere to the evidence’s standards:

  • Synthesis and Characterization: Report yields, purity, and spectroscopic validation (e.g., NMR, elemental analysis) . Use IUPAC nomenclature and avoid abbreviations .
  • Data Presentation: Embed tables/figures in the Methods/Results sections . Highlight novel hazards or unexpected results .
  • Discussion: Contrast results with prior studies (e.g., "Compound A’s solubility exceeds literature values by 20%") .

Limitations of Current Evidence

The provided materials lack:

  • Direct references to this compound.
  • Experimental data for structural or functional analysis.
  • Access to spectral databases or synthetic protocols for this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。